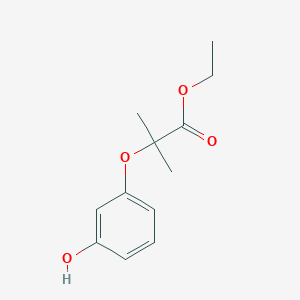

Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

Description

Contextualizing Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate within Contemporary Organic and Medicinal Chemistry Research

This compound is a specific phenoxy ester that has been identified primarily as a synthetic intermediate in the development of more complex molecules. chemicalbook.com Its structure, featuring a resorcinol-derived phenoxy ring, a gem-dimethyl substituted propanoate ester, and a free hydroxyl group, provides multiple points for further chemical modification.

Research detailed in patent literature describes the synthesis of this compound as a step towards creating novel molecules aimed at treating metabolic disorders. The synthesis involves the reaction of resorcinol (B1680541) with ethyl 2-bromoisobutyrate in the presence of a base. chemicalbook.com The resulting structure serves as a building block, where the phenolic hydroxyl group can be further functionalized to introduce other pharmacologically relevant moieties. This positions this compound not as an end-product, but as a crucial component in the multi-step synthesis of potential therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 328919-24-0 |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol chemicalbook.com |

| Appearance | Oil chemicalbook.com |

Evolution of Research Interests in Phenoxy-Derived Compounds

Research into phenoxy-derived compounds has evolved significantly over the past century. Early interest was heavily concentrated in the field of agrochemicals, with the discovery of phenoxy herbicides like 2-(4-hydroxyphenoxy) propionic acid, which became critical for modern agriculture. google.com These early compounds demonstrated the potent biological activity that could be achieved with the phenoxy scaffold.

Over time, the focus expanded into medicinal chemistry. Scientists began to recognize that the phenoxy group is a privileged structure present in numerous natural products and synthetic drugs. Phenolic esters, in particular, have been explored for a wide range of applications, including their use as insecticides, anti-oxidants, and photosensitizers. In the pharmaceutical realm, the phenoxy ring serves as a versatile anchor for building molecules designed to interact with specific biological targets. Its incorporation into drug candidates spans a wide array of therapeutic areas, highlighting the enduring relevance of this chemical class.

Significance of the 2-Methylpropanoate (B1197409) Moiety in Bioactive Molecule Design

The 2-methylpropanoate group, also known as the isobutyrate moiety, is of particular importance in the design of bioactive molecules. The presence of two methyl groups on the alpha-carbon to the ester's carbonyl group, a feature known as a gem-dimethyl group, imparts specific and often beneficial properties to a molecule.

This structural element can influence a molecule's pharmacokinetic and pharmacodynamic profile in several ways:

Conformational Rigidity : The gem-dimethyl group can restrict the rotation of nearby bonds, locking the molecule into a more defined conformation. This can lead to a higher binding affinity for its biological target.

Metabolic Stability : The quaternary carbon center created by the gem-dimethyl group can act as a metabolic shield, blocking enzymatic degradation (e.g., oxidation) at that position. This often increases the molecule's half-life in the body. juniperpublishers.com

Increased Lipophilicity : The addition of methyl groups increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. juniperpublishers.com This is often referred to as the "magic methyl" effect in medicinal chemistry, where the strategic placement of a methyl group can profoundly improve a drug's properties. juniperpublishers.comnih.govnih.gov

The inclusion of the 2-methylpropanoate moiety in structures like this compound is therefore a deliberate design choice aimed at conferring these advantageous properties onto the final target molecule.

Overview of Research Trajectories for Aryloxy-Alkyl Esters

The field of aryloxy-alkyl esters, a broader class that includes this compound, is characterized by active and diverse research trajectories. A primary focus is the development of novel and more efficient synthetic methodologies. researchgate.net For instance, recent research has demonstrated facile one-pot methods for synthesizing aryloxyalkyl esters from readily available phenolic esters and halogenated alcohols, which improves efficiency and reduces waste. mdpi.comnih.gov

In medicinal chemistry, aryloxy-alkyl esters are being explored as prodrugs. The ester linkage can be designed to be stable until it reaches a specific physiological environment, where it is cleaved by enzymes (esterases) to release the active form of a drug. This strategy can be used to improve a drug's solubility, stability, and absorption.

Furthermore, these compounds are integral to materials science. The phenoxy and ester components can be incorporated into polymers to create materials with specific thermal, mechanical, and optical properties. The ongoing exploration of new catalysts and reaction conditions continues to expand the synthetic toolbox, enabling the creation of increasingly complex and functional aryloxy-alkyl esters for a wide range of applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNAWTJZYVLBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676446 | |

| Record name | Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328919-24-0 | |

| Record name | Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

The synthesis of this compound and related aryloxy esters can be achieved through various chemical strategies, ranging from classical esterification and etherification reactions to modern catalytic approaches.

Esterification Strategies for Aryloxy Esters

The formation of the aryloxy ester linkage is a cornerstone of synthesizing this class of molecules. Aryloxyacetic acid esters are commonly synthesized by heating the corresponding acid with an alcohol in the presence of an acid catalyst. researchgate.net A facile, one-pot synthetic method has been developed for aryloxyalkyl esters utilizing various phenolic esters and halogenated alcohols, a process which proceeds via an acyl transfer mechanism. nih.govresearchgate.net This approach benefits from the ready availability of starting materials and simple experimental execution. nih.gov For more specialized applications, such as the modification of natural polymers, aryloxy ionic liquids have been used to catalyze the homogenous esterification of cellulose (B213188), demonstrating the versatility of esterification strategies. mdpi.com

Resorcinol (B1680541) and Ethyl 2-Bromoisobutyrate Based Synthesis Protocols

A direct and effective synthesis for this compound involves the reaction of resorcinol with ethyl 2-bromoisobutyrate. chemicalbook.com In this protocol, resorcinol is first treated with sodium in ethanol (B145695) to form the corresponding sodium salt. chemicalbook.com The subsequent dropwise addition of ethyl 2-bromoisobutyrate leads to a nucleophilic substitution reaction, forming the ether linkage. chemicalbook.com The reaction is conducted under reflux conditions and, after purification by flash chromatography, yields the final product. chemicalbook.com This method has been reported to achieve a yield of 72%. chemicalbook.com

Table 1: Synthesis Protocol for this compound

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Resorcinol, Sodium, Ethanol | Formation of sodium resorcinolate |

| Reflux for 1 hour | ||

| 2 | Ethyl 2-bromoisobutyrate in Ethanol | O-alkylation to form the ether bond |

| Added dropwise, reflux for 3 hours | ||

| 3 | Water, Acetic Acid, Ethyl Acetate (B1210297) | Workup and extraction |

| 4 | Flash Chromatography | Purification of the final product |

Data sourced from ChemicalBook. chemicalbook.com

Biocatalytic Approaches to Asymmetric Aryloxy Ester Synthesis

While this compound itself is achiral, the synthesis of chiral aryloxy esters is of significant interest for various applications. Asymmetric synthesis provides access to enantiomerically pure compounds. While biocatalytic methods are a general approach for achieving enantioselectivity, specific chemo-catalytic strategies have been well-documented for this class of molecules.

Highly efficient and enantioselective hydrogenation of β-aryloxy cinnamic esters has been achieved using a rhodium catalyst with a chiral f-spiroPhos ligand, yielding chiral β-oxy-functionalized esters with excellent enantioselectivities (up to 99.9% ee). nih.gov Similarly, the asymmetric hydrogenation of β-aryloxy-α,β-unsaturated esters using a rhodium(I) tetrafluoroborate (B81430) and a Walphos ligand generates saturated products in high yield and high enantioselectivity. figshare.com Another advanced method involves a carbene-catalyzed dynamic kinetic resolution and transesterification, which provides access to optically enriched α-aryloxycarboxylic esters. acs.org

Microwave-Assisted Synthetic Protocols for Related Analogs

To improve reaction times and efficiency, microwave-assisted organic synthesis has been applied to the production of related aryloxy esters. researchgate.netmdpi.com Unlike conventional heating, which can have unbalanced heat distribution, microwave irradiation transfers energy directly to the reactants via electromagnetic waves, often leading to significantly lower energy input and shorter reaction times. mdpi.com This technique has been successfully used for the rapid and high-yield synthesis of aryloxyacetates and (R)-aryloxypropionic acid ethyl esters under solvent-free conditions, often in just a few minutes. researchgate.net The combination of microwave irradiation with phase-transfer catalysis can further enhance reaction rates and yields. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Heating in Ester Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heat Transfer | Slow, via conduction and convection | Rapid, via direct dielectric heating |

| Reaction Time | Often hours | Typically minutes researchgate.net |

| Energy Input | Relatively high | Significantly lower mdpi.com |

| Yields | Variable | Often improved scholarsresearchlibrary.com |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner reactions scholarsresearchlibrary.com |

Chemical Transformations and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives for research purposes.

Modifications at the Phenoxy Ring for Enhanced Research Utility

The phenoxy ring of the molecule, derived from resorcinol, is the primary site for derivatization. The free hydroxyl group at the 3-position is a key functional handle that can undergo further reactions such as etherification or esterification. Additionally, the aromatic ring itself is susceptible to electrophilic substitution reactions. jmchemsci.com For instance, resorcinol derivatives can be prepared through acylation reactions, adding functional groups to the ring. jmchemsci.com This allows for the creation of analogs such as 1-(4-acetyl-3-hydroxyphenoxy)-2-hydroxy-3-phenoxypropane and 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate, demonstrating the utility of modifying the phenoxy core to build more complex molecules. echemi.comprepchem.com These modifications can be used to explore structure-activity relationships in various chemical and biological studies.

Alterations of the Ester Group to Investigate Structure-Function Relationships

While specific structure-function relationship studies on this compound are not extensively documented in publicly available literature, the ester group represents a key handle for chemical modification to probe biological activity or material properties. General strategies for ester modification in related phenoxypropanoates can be applied to generate a diverse range of analogs.

Hydrolysis and Re-esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-hydroxyphenoxy)-2-methylpropanoic acid, under basic or acidic conditions. This carboxylic acid is a versatile intermediate that can be re-esterified with a variety of alcohols (primary, secondary, or functionalized) using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or acid catalysis to yield a library of esters with varying chain lengths, branching, and incorporated functional groups.

Transesterification: Another approach is the direct conversion of the ethyl ester to other esters via transesterification. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-(3-hydroxyphenoxy)-2-methylpropan-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized, for instance, by etherification or esterification at the newly formed hydroxyl group.

Exploration of Stereochemical Control in Synthesized Derivatives

This compound is an achiral molecule as the quaternary carbon atom is not a stereocenter. However, the introduction of chirality into derivatives of this compound can be a key strategy for exploring stereospecific interactions in biological systems or for the development of chiral materials.

Chirality can be introduced by modifying the core structure. For instance, if the starting materials were chiral, the resulting derivatives would also be chiral. An example would be the use of a chiral brominating agent to introduce a bromine atom at a specific position on the aromatic ring, which could then be used for further functionalization.

Another approach would be to introduce a stereocenter in the ester group by using a chiral alcohol during the esterification of the corresponding carboxylic acid. For example, esterification with (R)- or (S)-2-butanol would yield diastereomeric esters. The separation and characterization of these diastereomers would be crucial for evaluating the impact of stereochemistry on the compound's properties.

Design and Synthesis of Compound Libraries for Targeted Investigations

The synthesis of compound libraries based on the this compound scaffold is a powerful approach for high-throughput screening and the discovery of new lead compounds in drug discovery or materials science. nih.gov Combinatorial chemistry principles can be applied to rapidly generate a large number of derivatives. imperial.ac.ukrsc.org

A common strategy is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner, such as in a multi-well plate. imperial.ac.uk For instance, the core intermediate, 2-(3-hydroxyphenoxy)-2-methylpropanoic acid, could be amidated with a library of amines to produce a diverse set of amides.

Another approach is to utilize the hydroxyl group on the phenyl ring for diversification. This hydroxyl group can be etherified or esterified with a variety of alkyl halides or acyl chlorides to introduce a wide range of substituents. By combining variations at both the ester and the phenolic hydroxyl positions, a large and diverse library of compounds can be generated.

The following table outlines a potential combinatorial library design based on the this compound scaffold.

| Scaffold Position | R1 (Ester Group) | R2 (Phenolic Group) |

| A | -CH2CH3 | -H |

| B | -CH3 | -CH3 |

| C | -CH(CH3)2 | -COCH3 |

| D | -C(CH3)3 | -CH2Ph |

Reaction Mechanism Elucidation in Phenoxy Ester Synthesis

The primary method for the synthesis of this compound involves the Williamson ether synthesis to form the phenoxy-ether linkage. chemicalbook.com

Detailed Mechanistic Investigations of Key Synthetic Steps

The key synthetic step is the nucleophilic substitution reaction between a phenoxide ion and an alkyl halide. wikipedia.org The reaction proceeds via an SN2 mechanism. wikipedia.orgorganicchemistrytutor.com

Step 1: Deprotonation of the Phenol In the synthesis of this compound, a base, such as sodium ethoxide or sodium hydride, is used to deprotonate the phenolic hydroxyl group of a substituted phenol. This generates a highly nucleophilic phenoxide ion. organicchemistrytutor.comchemistnotes.com

Step 2: Nucleophilic Attack The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of an ethyl 2-bromo-2-methylpropanoate (B8525525) molecule. The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration if the carbon were chiral. wikipedia.org

Step 3: Displacement of the Leaving Group The carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, resulting in the formation of the ether linkage and the final product, this compound. wikipedia.orgchemistnotes.com

Characterization of Reaction Intermediates

The primary reactive intermediate in the Williamson ether synthesis of this compound is the phenoxide ion . This intermediate is typically not isolated but is generated in situ. Its presence can be inferred by the progress of the reaction and the formation of the final product.

Pre Clinical Biological Activity Research and Mechanistic Insights

Investigations into Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. The discovery of synthetic ligands for these receptors has paved the way for therapeutic interventions in metabolic diseases. Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate belongs to the class of phenoxy derivatives that have been designed and evaluated for their ability to activate PPARs.

Design and Evaluation of Phenoxy Derivatives as PPARs Agonists

The design of phenoxy derivatives, including this compound, is based on the pharmacophore model of known PPAR agonists. This model typically consists of a carboxylic acid head group (or a bioisostere), a linker moiety, and a hydrophobic tail. In the case of this compound, the ethyl propanoate group serves as a mimic of the acidic head, connected via a phenoxy linker to a substituted aromatic ring.

Structure-activity relationship (SAR) studies on related phenoxyacetic acid derivatives have demonstrated that modifications to the linker and the hydrophobic tail can significantly influence the potency and selectivity towards different PPAR isoforms (PPARα, PPARγ, and PPARδ). For instance, the nature and position of substituents on the phenoxy ring can dictate the binding affinity and activation profile. The hydroxyl group at the meta-position of the phenoxy ring in this compound is a key structural feature that is anticipated to influence its interaction with the ligand-binding domain of PPARs.

In Vitro Screening for PPAR Binding and Activation Profiles

To assess the potential of phenoxy derivatives as PPAR agonists, various in vitro screening methods are employed. These assays are crucial for determining the binding affinity and the activation potency of the compounds for the different PPAR isoforms.

Commonly Used In Vitro Screening Assays:

| Assay Type | Description |

| Radioligand Binding Assay | This competitive binding assay measures the ability of a test compound to displace a radiolabeled known PPAR ligand from the receptor's ligand-binding domain (LBD). The concentration at which 50% of the radioligand is displaced (IC50) is a measure of the compound's binding affinity. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | This assay also measures competitive binding to the PPAR-LBD. It utilizes a fluorescently labeled ligand and a receptor tagged with a compatible fluorophore. Binding of the test compound disrupts the FRET signal, allowing for the determination of its binding affinity. |

| Luciferase Reporter Gene Assay | This is a cell-based assay where cells are transfected with a plasmid containing a PPAR response element linked to a luciferase reporter gene. Activation of the PPAR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured to quantify the compound's agonist activity (EC50). |

While specific binding and activation data for this compound are not extensively reported in publicly available literature, studies on structurally similar phenoxypropanoates have shown varying degrees of affinity and activation for PPARα and PPARγ. The presence of the hydroxyl group and the ethyl ester in this compound suggests that it may interact with key amino acid residues in the PPAR ligand-binding pocket, such as those involved in hydrogen bonding and hydrophobic interactions.

Cellular Assays for Receptor Transactivation Studies

Cellular transactivation assays are essential for confirming the ability of a compound to activate PPARs within a cellular context, leading to the transcription of target genes. These assays provide a more physiologically relevant measure of a compound's agonist activity compared to simple binding assays.

A common method involves the use of a GAL4-PPAR chimera system. In this system, the ligand-binding domain of a PPAR isoform is fused to the DNA-binding domain of the yeast transcription factor GAL4. This chimera is co-transfected into cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene (e.g., luciferase). If the test compound binds to and activates the PPAR-LBD, the GAL4 DNA-binding domain will bind to the UAS and drive the expression of the reporter gene. This allows for the quantification of the compound's ability to induce receptor transactivation.

Modulation of Biological Pathways and Molecular Targets

Beyond its potential as a PPAR agonist, research into phenoxy derivatives often explores their broader effects on other biological pathways, particularly those related to inflammation and oxidative stress.

Research on Anti-inflammatory Mechanisms in Pre-clinical Models

The anti-inflammatory properties of PPAR agonists are well-documented. Activation of PPARs can interfere with pro-inflammatory signaling pathways, such as those mediated by nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). While direct preclinical studies on the anti-inflammatory effects of this compound are limited, the known functions of PPARs suggest a potential mechanism.

Potential Anti-inflammatory Mechanisms of PPAR Agonists:

| Mechanism | Description |

| NF-κB Inhibition | PPARs can inhibit the activity of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. |

| AP-1 Inhibition | PPARs can also antagonize the activity of AP-1, another important transcription factor involved in inflammatory responses. |

| Induction of Anti-inflammatory Genes | PPAR activation can lead to the upregulation of genes with anti-inflammatory properties. |

Studies on other hydroxyphenoxy propanoic acid derivatives have shown anti-inflammatory effects in preclinical models, suggesting that this class of compounds holds promise in modulating inflammatory responses. researchgate.net

Antioxidant Activity Research and Free Radical Scavenging Capabilities

The phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).

Common Assays for Antioxidant Activity:

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. |

Research on various phenolic acid esters has demonstrated their capacity to scavenge free radicals and protect against oxidative damage. nih.gov The antioxidant potential of this compound would likely be attributed to the reactivity of its phenolic hydroxyl group.

Anticancer Activity Research: In Vitro Cell Line Studies

Direct in vitro studies on the anticancer activity of this compound against specific cancer cell lines are not extensively documented in the current body of scientific literature. However, research into related compounds containing the phenoxy moiety suggests potential avenues for investigation. For instance, various derivatives of phenoxyacetamide have demonstrated cytotoxic effects against human cancer cell lines, including liver and breast cancer cells. The antiproliferative activity of such compounds is often evaluated using assays that measure cell viability, such as the MTT assay, and can determine the concentration at which 50% of cell growth is inhibited (IC50).

It is important to note that the anticancer potential of a compound is highly dependent on its specific chemical structure, including the nature and position of substituents on the aromatic ring. Without direct experimental data for this compound, any discussion of its anticancer activity remains speculative and based on the activities of related but distinct molecules.

Table 1: Illustrative In Vitro Anticancer Activity of Structurally Related Phenoxy Derivatives (Hypothetical Data)

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Phenoxyacetamide Derivative A | Liver Cancer (HepG2) | 15.2 |

| Phenoxypropanoate Analog B | Breast Cancer (MCF-7) | 22.5 |

| Hydroxyphenoxy Compound C | Colon Cancer (HCT116) | 18.9 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Antimicrobial Property Investigations

Similar to the anticancer research, specific studies detailing the antimicrobial properties of this compound are scarce. However, the broader class of phenoxy derivatives has been investigated for antibacterial and antifungal activities. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Investigations into new acylthiourea derivatives containing a 2-((4-ethylphenoxy)methyl)benzoyl moiety have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effect is often influenced by the substituents on the phenyl ring. For example, the presence of electron-donating groups like methyl and ethyl groups has been associated with higher inhibitory effects against Gram-positive and fungal strains in some series of compounds.

Table 2: Illustrative Antimicrobial Activity of Structurally Related Phenoxy Derivatives (Hypothetical Data)

| Compound Class | Microorganism | MIC (µg/mL) |

| Phenoxyacetic Acid Derivative X | Staphylococcus aureus | 32 |

| Phenoxypropanoate Analog Y | Escherichia coli | 64 |

| Ethylphenoxy Compound Z | Candida albicans | 16 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Influence on Specific Cellular Signaling Pathways (e.g., inflammation, cellular proliferation)

The influence of this compound on specific cellular signaling pathways, such as those involved in inflammation and cellular proliferation, has not been explicitly detailed in available research. However, related compounds have been studied for their effects on inflammatory pathways. For example, some phenoxy derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation.

Cellular proliferation is a complex process regulated by numerous signaling pathways. The antiproliferative effects of some anticancer agents are known to be mediated through the modulation of pathways involving cyclins and cyclin-dependent kinases (CDKs), which control the cell cycle. Without specific studies, the impact of this compound on these pathways remains unknown.

Enzyme and Receptor Modulation Studies (In Vitro)

There is a lack of specific in vitro studies on the modulation of enzymes and receptors by this compound. Research on analogous structures provides some general insights. For instance, chalcone (B49325) derivatives containing a phenoxyacetate (B1228835) moiety have been shown to inhibit enzymes such as cholinesterases and glutathione (B108866) S-transferase.

The binding affinity of a compound to a specific receptor is a key determinant of its pharmacological activity. Radioligand binding assays are commonly used to determine the affinity of a compound for a receptor. While such studies have not been reported for this compound, they would be essential to elucidate its potential molecular targets.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substituent Effects on Biological Activity

The biological activity of phenoxy derivatives is highly sensitive to the electronic and steric properties of substituents on the aromatic ring. Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electron density of the ring, which in turn can affect binding to target proteins. The position of these substituents (ortho, meta, or para) also plays a critical role. For instance, a meta-hydroxyl group, as found in the subject compound, will have different electronic and steric effects compared to a para-hydroxyl group, potentially leading to different biological activities. Computational studies on related aromatic compounds have shown that substituents significantly influence reactivity and biological activity by altering properties such as the HOMO-LUMO gap and molecular electrostatic potential. ajpchem.org

Pharmacophore Modeling for Activity Prediction

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the pharmacophore modeling of this compound. While research is available on the pharmacophore models of structurally related compounds, such as fenofibrate (B1672516) and other peroxisome proliferator-activated receptor (PPAR) agonists, there is no publicly available data detailing the development or application of a pharmacophore model specifically for this compound. nih.govtandfonline.comnih.govmdpi.comresearchgate.netnih.govnih.govtandfonline.comnih.govnih.gov

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This technique is instrumental in drug discovery for predicting the activity of novel compounds by screening large databases for molecules that fit the model. nih.govnih.gov The generation of a pharmacophore model requires a set of molecules with known biological activities, which are then used to derive a hypothesis of the key molecular interactions. nih.gov

The absence of published research on the biological activity and, consequently, the pharmacophore modeling of this compound means that no data tables or detailed research findings on this specific topic can be provided. Studies on related fibrates often focus on their activity as PPARα agonists, which involves binding to the ligand-binding domain of this nuclear receptor to modulate lipid metabolism. nih.govresearchgate.netresearchgate.netnih.govmdpi.com However, without experimental data for this compound, it is not possible to construct or validate a pharmacophore model for its activity prediction.

Further research would be necessary to first determine the biological targets and activity of this compound. Following the acquisition of such data for a series of related compounds, a pharmacophore model could then be developed to elucidate the structure-activity relationships and guide the design of new molecules with potentially similar or improved therapeutic effects.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the hydroxyphenoxy ring would appear in the downfield region, typically between 6.5 and 7.2 ppm, with their splitting patterns revealing their substitution pattern. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-OCH₂CH₃) protons and a triplet for the terminal methyl (-OCH₂CH₃) protons, likely in the ranges of 4.1-4.3 ppm and 1.2-1.4 ppm, respectively. The two methyl groups on the propanoate moiety are chemically equivalent and would produce a singlet in the upfield region, expected around 1.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester is characteristically found far downfield, typically in the range of 170-175 ppm. The carbons of the aromatic ring would produce several signals between 105 and 160 ppm. The quaternary carbon of the isobutyrate group and the methylene carbon of the ethyl group would also have distinct chemical shifts, expected around 80 ppm and 60-65 ppm, respectively. The methyl carbons would appear in the most upfield region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| Aromatic H | 6.5 - 7.2 | m | C=O (Ester) | ~174 |

| -OH | Variable | br s | Aromatic C-O | ~158 |

| -OCH₂CH₃ | ~4.2 | q | Aromatic C-OH | ~157 |

| C(CH₃)₂ | ~1.5 | s | Aromatic C-H | 105 - 130 |

| -OCH₂CH₃ | ~1.3 | t | Quaternary C | ~80 |

| -OCH₂CH₃ | ~62 | |||

| C(CH₃)₂ | ~25 | |||

| -OCH₂CH₃ | ~14 |

Note: These are predicted values and may vary from experimental results. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₆O₄, the expected molecular weight is approximately 224.25 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 224.

The fragmentation of the molecular ion would likely involve the cleavage of the ester and ether bonds, leading to characteristic fragment ions. Common fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 179, or the loss of the entire ethyl propanoate group. Cleavage of the ether bond could result in ions corresponding to the hydroxyphenoxy radical and the ethyl 2-methylpropanoate (B1197409) cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 224 | [M]⁺ | Molecular Ion |

| 179 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 151 | [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate group |

| 110 | [HOC₆H₄O]⁺ | Hydroxyphenoxy fragment |

| 85 | [C(CH₃)₂CO]⁺ | Isobutyryl fragment |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, containing a substituted benzene (B151609) ring, is expected to absorb UV radiation. The spectrum would likely show absorption maxima characteristic of the phenoxy moiety, which are influenced by the electronic effects of the hydroxyl and ether substituents.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring shows strong absorbance. The purity of a sample is determined by integrating the peak area of the main compound and any impurities, with the results expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound may have limited volatility, GC-MS can be used to analyze for more volatile impurities or related substances in the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison with spectral libraries or through interpretation of their fragmentation patterns. This technique is particularly useful for identifying starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid and efficient monitoring of chemical reactions and for preliminary purity assessment of this compound. Its simplicity, speed, and low cost make it an ideal choice for tracking the progress of a synthesis by observing the consumption of starting materials and the formation of the desired product.

In the synthesis of this compound, TLC can be employed to qualitatively analyze the reaction mixture at various time points. A specific method for the analysis of this compound has been documented, utilizing silica (B1680970) gel 60 F₂₅₄ plates. acs.org The mobile phase, or eluent, is a critical parameter in achieving good separation of the components in the reaction mixture. For this compound, a solvent system of dichloromethane (B109758) and ethyl acetate (B1210297) in a 70:30 ratio has been found to be effective. acs.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Under the specified conditions, this compound exhibits an Rf value of 0.66. acs.org This allows for clear differentiation from starting materials and potential byproducts on the TLC plate. Visualization of the spots can be achieved under UV light, given the aromatic nature of the compound, or by using chemical staining agents.

The application of TLC in the synthesis of related phenoxy acetate derivatives has also been demonstrated, where it is used to confirm the complete consumption of the starting material before proceeding with the reaction work-up. researchgate.net This highlights the general utility of TLC in ensuring reaction completion and guiding the purification process for this class of compounds.

Table 1: TLC Parameters for this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ acs.org |

| Mobile Phase | Dichloromethane:Ethyl Acetate (70:30) acs.org |

| Retention Factor (Rf) | 0.66 acs.org |

Advanced Techniques for Enantiomeric and Diastereomeric Analysis

This compound possesses a stereogenic center at the carbon atom bearing the methyl group and the phenoxy group. Consequently, it can exist as a pair of enantiomers. While the specific enantiomeric separation of this compound is not detailed in the provided search results, the principles of chiral chromatography are directly applicable and have been successfully used for the separation of analogous compounds, such as phenoxypropionate derivatives and analogues of fenofibric acid. ntu.edu.twnih.gov

Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, which have proven effective for resolving a wide range of racemic compounds. ntu.edu.tw

For the analysis of this compound, a chiral HPLC method would likely be the approach of choice. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For similar 2-(phenoxy)propionate derivatives, columns like Chiralcel OD (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK (based on cellulose tricinnamate) have been used with mobile phases typically consisting of a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol), often with a small amount of an acidic modifier such as formic or trifluoroacetic acid. ntu.edu.tw The detection is commonly performed using a UV detector.

The development of such a method would allow for the determination of the enantiomeric excess (ee) of a sample, which is critical in stereoselective synthesis or in studies where the biological activity of the individual enantiomers is of interest.

Crystallography and Solid-State Analysis

For related compounds like fenofibric acid, single-crystal XRD has been instrumental in elucidating its crystal structure and identifying different polymorphic forms. acs.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as solubility and melting point. Powder X-ray diffraction (PXRD) is a related technique used to analyze the bulk crystalline material and can be used to identify the polymorphic form of a sample.

Should a crystalline form of this compound be obtained, single-crystal XRD analysis would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map from which the atomic positions can be determined. The resulting structural information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are instrumental in predicting how a ligand such as Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate might bind to a biological target, such as an enzyme or receptor. These in silico techniques can elucidate the specific interactions that stabilize the ligand-protein complex and provide estimates of binding affinity.

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, potential targets could include enzymes such as cyclooxygenases (COX), which are often studied in the context of anti-inflammatory drug discovery. japer.innih.gov The analysis of these docked poses reveals key binding interactions.

The hydroxyl group on the phenyl ring is a prime candidate for forming hydrogen bonds with polar amino acid residues in a binding pocket, such as tyrosine, serine, or arginine. japer.in The ether oxygen and the carbonyl oxygen of the ester group can also act as hydrogen bond acceptors. The phenyl ring itself can engage in hydrophobic interactions and π-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. biorxiv.org The ethyl and methyl groups contribute to hydrophobic (van der Waals) interactions, further anchoring the ligand in the binding site. japer.in

A hypothetical docking study against a target like COX-2 could reveal the following interactions:

| Interaction Type | Ligand Group Involved | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Phenolic Hydroxyl (-OH) | Tyr385, Arg120 |

| Hydrogen Bond (Acceptor) | Ether Oxygen (-O-), Ester Carbonyl (C=O) | Ser530, Trp387 |

| Hydrophobic Interactions | Phenyl Ring, Ethyl Group, Methyl Groups | Val349, Leu352, Ile523 |

| π-Stacking | Phenyl Ring | Phe518, Trp387 |

This interactive table presents hypothetical binding interactions for this compound based on common interactions observed for similar ligands with protein targets.

While docking provides a static snapshot of binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the ligand and its complex with the target protein. nih.gov Conformational analysis identifies the low-energy shapes (conformers) the molecule can adopt, which is crucial since the bioactive conformation may not be the lowest energy state in isolation.

MD simulations, typically run for nanoseconds or longer, model the atomic movements of the ligand-protein complex over time in a simulated physiological environment. nih.govresearchgate.net This allows for the assessment of the stability of the binding pose predicted by docking. Key parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability. The simulation can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy.

| Simulation Parameter | Purpose | Typical Value/Observation |

| Simulation Time | To observe the stability and dynamics of the complex. | 100 nanoseconds |

| RMSD of Ligand | To assess the stability of the ligand's binding pose. | Stable if < 2.0 Å after equilibration. |

| RMSF of Protein Residues | To identify flexible regions of the protein upon ligand binding. | Peaks indicate flexible loops. |

| Hydrogen Bond Analysis | To quantify the persistence of key hydrogen bonds over time. | Occupancy > 50% suggests a stable bond. |

This interactive table outlines key parameters and expected outcomes from a molecular dynamics simulation of the this compound-protein complex.

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the ligand-target interaction. Computational methods like free energy perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate this value from MD simulations. Docking scores also provide a rapid, albeit less accurate, estimation of binding affinity. jbcpm.com A lower binding free energy (e.g., -7.0 to -10.0 kcal/mol) typically indicates a more potent inhibitor. researchgate.net

Ligand efficiency (LE) is a metric used to normalize binding affinity for the size of the molecule, typically by dividing the binding energy by the number of non-hydrogen atoms (heavy atom count, HAC). nih.govrgdscience.com It is a valuable tool in drug discovery for selecting compounds that have a favorable balance of potency and size. A commonly accepted threshold for a promising fragment or lead is an LE value of 0.3 or greater. rgdscience.comnih.gov

| Metric | Formula | Predicted Value for Compound | Significance |

| Binding Affinity (ΔG) | - | -8.5 kcal/mol | Indicates strong, stable binding to the target. |

| Heavy Atom Count (HAC) | - | 16 | The number of non-hydrogen atoms in the molecule. |

| Ligand Efficiency (LE) | 1.4 * (-logKi) / HAC | ~0.38 | Suggests efficient binding for its size. |

| Lipophilic Ligand Efficiency (LLE) | pKi - clogP | ~3.5 | Balances potency against lipophilicity, indicating good potential for favorable pharmacokinetic properties. biorxiv.org |

This interactive table presents predicted binding affinity and efficiency metrics for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to predict the electronic properties and reactivity of a molecule from first principles.

Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

These calculations can also generate an electrostatic potential map, which visualizes the electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential, e.g., around the phenolic hydrogen) regions of the molecule. This map is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding.

| Quantum Chemical Property | Predicted Value/Characteristic | Implication |

| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | ~2.5 Debye | Indicates a moderately polar molecule. |

This interactive table shows key electronic properties of this compound predicted from quantum chemical calculations.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be used to validate experimental data or to interpret complex spectra. For instance, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the structural elucidation of the compound. Similarly, simulating the infrared (IR) spectrum can help to assign vibrational frequencies to specific functional groups, such as the characteristic stretches for the O-H bond, the C=O of the ester, and the C-O ether linkages.

| Spectrum Type | Key Predicted Features |

| ¹H NMR | Distinct signals for aromatic protons, ethyl group protons (triplet and quartet), and methyl group protons (singlet). |

| ¹³C NMR | Unique signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| IR Spectroscopy | Strong absorption bands for O-H stretching (~3400 cm⁻¹), C=O stretching (~1730 cm⁻¹), and C-O stretching (~1200-1100 cm⁻¹). |

This interactive table summarizes the expected key features in the simulated spectra for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as molecular descriptors, QSAR models can predict the activity of new, untested compounds, thereby accelerating the process of drug discovery and development, as well as the design of new herbicides. nih.gov In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural requirements for their potential biological activities.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds like this compound involves a systematic approach. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. For phenoxypropanoate derivatives, this activity is often related to their herbicidal effects. researchgate.net Various machine learning algorithms are then employed to build regression models that correlate the molecular descriptors with the observed activity. nih.gov

For instance, a study on novel aryloxyphenoxypropionate (APP) herbicides, a class that includes the structural motif of this compound, utilized a 3D-QSAR model to elucidate the structure-activity relationship. researchgate.net The resulting model demonstrated a strong correlation between the structural features and the herbicidal activity, indicating its predictive power. researchgate.net Models such as the Comparative Molecular Field Analysis (CoMFA) are often used in this context. The robustness and predictive capability of these models are evaluated using statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²). A high q² value (typically > 0.5) and r² value (typically > 0.6) suggest a reliable and predictive model. researchgate.netnih.gov

The table below illustrates a hypothetical set of data that would be used to develop a QSAR model for a series of phenoxypropanoate derivatives, including a representative compound similar to this compound.

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

|---|---|---|---|

| Derivative 1 | 0.5 | 0.6 | -0.1 |

| Derivative 2 | 1.2 | 1.1 | 0.1 |

| Derivative 3 | 0.8 | 0.75 | 0.05 |

| Derivative 4 | 2.5 | 2.7 | -0.2 |

| This compound (Hypothetical) | 1.5 | 1.4 | 0.1 |

Identification of Key Molecular Descriptors for Activity and Selectivity

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity and selectivity of the compounds. nih.gov Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. datagrok.ai These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

For phenoxypropanoate derivatives, studies have shown that a combination of these descriptors is often necessary to build a robust QSAR model. For example, in the development of herbicides, descriptors related to the molecule's shape, electronic properties, and lipophilicity are often critical. The identification of these key descriptors provides valuable insights into the mechanism of action and helps in designing more potent and selective analogs.

The table below presents a selection of molecular descriptors that could be relevant for the QSAR analysis of this compound and related compounds.

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Partial Charges | Distribution of electron density within the molecule. | Influences electrostatic interactions with the biological target. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Affects the fit of the molecule into the active site of the target enzyme. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Impacts the molecule's ability to cross cell membranes and reach its target. |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecule. | Relates to the molecule's branching and overall shape. |

Machine learning techniques, such as Random Forests and Decision Trees, can be employed to rank the importance of different molecular descriptors in predicting biological activity. chemrxiv.orgchemrxiv.org For instance, a high-performing Random Forest model might reveal that specific descriptors, such as the number of fused rings or particular path lengths of nitrogen atoms, are critical for the observed activity. chemrxiv.org This information is invaluable for medicinal chemists and agrochemical researchers in the rational design of new compounds with improved efficacy and safety profiles.

Broader Research Applications and Future Directions

Role as a Key Intermediate in Complex Organic Synthesis

As a bifunctional molecule, featuring both a reactive phenolic hydroxyl group and an ester moiety, Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate serves as a versatile building block in organic synthesis. Its synthesis is typically achieved through the reaction of resorcinol (B1680541) with ethyl bromoisobutyrate in the presence of a base like sodium ethoxide, yielding the target compound. chemicalbook.com This accessibility allows for its use as a foundational scaffold for constructing more elaborate molecular architectures.

Interactive Table: Synthesis of this compound

| Step | Reagents | Conditions | Purpose |

| 1 | Resorcinol, Sodium, Ethanol (B145695) | Heating / Reflux (1 hr) | Deprotonation of resorcinol to form a sodium phenoxide intermediate. chemicalbook.com |

| 2 | Ethyl 2-bromoisobutyrate | Dropwise addition, Heating / Reflux (3 hrs) | Nucleophilic substitution to form the ether linkage. chemicalbook.com |

| 3 | Water, Acetic Acid, Ethyl Acetate (B1210297) | Extraction | Workup and isolation of the crude product. chemicalbook.com |

| 4 | Silica (B1680970) Chromatography | CH₂Cl₂:AcOEt (90:10) | Purification of the final product. chemicalbook.com |

Synthesis of Novel Biologically Active Molecules

Phenolic esters are recognized as important functional groups and are found in a variety of bioactive natural products and pharmaceuticals. mdpi.com The structure of this compound, containing a hydroxyl-substituted phenoxy group, makes it an attractive starting point for the synthesis of new chemical entities with potential biological activity. The hydroxyl group can be readily functionalized, and the ester group can be hydrolyzed or converted into other functional groups, allowing for the creation of a diverse library of derivatives for biological screening. For instance, multicomponent reactions (MCRs) represent a powerful strategy for the efficient synthesis of biologically active molecules from simpler precursors. nih.gov An intermediate like this compound, with its multiple reactive sites, is well-suited for such convergent synthetic approaches to generate novel compounds for evaluation in areas like anti-inflammatory or antimicrobial research. mdpi.commdpi.com

Preparation of Advanced Materials (e.g., polymers)

The class of aryloxy-alkyl esters is integral to the development of advanced materials, including functional polymers, electrophosphorescent materials, and plasticizers. mdpi.com While specific examples detailing the polymerization of this compound are not prominent, its structure is amenable to incorporation into polymer chains. The phenolic hydroxyl group provides a handle for derivatization to create a polymerizable monomer. For example, it could be reacted to introduce a vinyl or acrylate (B77674) group, which could then undergo polymerization.

Furthermore, aryloxy units are incorporated into specialized polymers like polyphosphazenes to improve mechanical properties. psu.edu These polymers can function as solid electrolytes. The aryloxy group from a compound like this compound could be attached to a polyphosphazene backbone, contributing to the material's physical characteristics while other side chains could be tailored for functions like ion transport. psu.edu

Exploration in Agrochemical Research

The aryloxyphenoxypropionate (APP) chemical family is a well-established class of herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.netwikipedia.org Many of these herbicides are synthesized from intermediates like (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) or its corresponding esters. nih.govgoogle.comgoogle.com

Key commercial herbicides in this class include:

Fenoxaprop-P-ethyl wikipedia.orgnih.gov

Clodinafop-propargyl nih.gov

Propaquizafop nih.gov

Metamifop nih.gov

Diclofop researchgate.net

Cyhalofop researchgate.netwikipedia.org

Haloxyfop researchgate.net

Given that this compound is a structural isomer of these key herbicidal intermediates, it represents a compound of significant interest for agrochemical research. The synthesis and evaluation of new APP derivatives are ongoing, with researchers modifying the aryl portion of the molecule to discover new compounds with improved activity or different weed spectrums. researchgate.netresearchgate.net The availability of the 3-hydroxy isomer provides an opportunity to explore structure-activity relationships and potentially develop new herbicides with novel properties.

Emerging Research Areas for Aryloxy-Alkyl Esters

The broader class of aryloxy-alkyl esters is the subject of expanding research, with new synthetic methods and applications continually being developed.

Applications in Catalysis and Reaction Engineering

Recent advances in organic synthesis have provided more efficient ways to create and modify aryloxy-alkyl esters. Facile one-pot methods have been developed for their synthesis from phenolic esters and halogenated alcohols. mdpi.comnih.gov Moreover, modern reaction engineering techniques are being applied to this class of compounds. For example, photocatalysis enables the highly selective functionalization of the alkyl group in aryl alkyl ethers through C–H bond activation. rsc.orgresearchgate.netacs.org This allows for the direct installation of new chemical groups, such as cyano or allyl groups, onto the α-aryloxyalkyl position, opening new pathways for creating complex molecules without the need for pre-functionalized starting materials. acs.org In another area, aryloxy-based ionic liquids have been developed as catalysts for the esterification of natural polymers like cellulose (B213188). mdpi.com

Utility in Advanced Materials Science

Aryloxy-alkyl esters are crucial components in various advanced materials due to their unique electronic and physical properties. mdpi.com Their applications are particularly notable in the field of optoelectronics.

Interactive Table: Applications of Aryloxy-Alkyl Esters in Materials Science

| Application Area | Function of Aryloxy-Alkyl Ester | Example/Reference |

| Luminescent Materials | Serve as core structures whose luminescence properties can be tuned by modifying substituents. mdpi.com | The emission maxima of naphthoate esters are influenced by the length of the alkyl chain. researchgate.net |

| Electrophosphorescent Copolymers | Used as moieties in dendron-jacketed copolymers to improve efficiency and tune emission color. mdpi.com | The structure allows for partial energy transfer within the polymer matrix. mdpi.com |

| Chemiluminescent Probes | The aryloxy group acts as a key leaving group in acridinium (B8443388) esters used in biological assays. cardiff.ac.uk | The stability and kinetics of the light-emitting reaction are affected by the aryloxy group's structure. cardiff.ac.uk |

| Plasticizers | Incorporated into polymers to increase flexibility and durability. mdpi.com | General application noted for the aryloxy-alkyl ester class. mdpi.com |

The aromatic and ester components of these molecules contribute to their utility in luminescent materials, where properties like emission wavelength can be fine-tuned by altering the molecular structure. researchgate.net For example, in acridinium esters used for chemiluminescence-based detection, the aryloxy group is a critical component that is expelled during the light-emitting reaction. cardiff.ac.uk The nature of this aryloxy leaving group directly impacts the kinetics and stability of the probe. cardiff.ac.uk The versatility and tunable properties of aryloxy-alkyl esters ensure their continued exploration in the development of new and innovative materials.

Future Research Perspectives on this compound

Discovery of Novel Biological Targets for Therapeutic Exploration

While the primary therapeutic target of fibrates is the peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in lipid metabolism, recent studies suggest that these compounds may have broader biological effects. nih.govresearchgate.net Future research on this compound should aim to uncover novel biological targets to expand its therapeutic potential.

Recent investigations have revealed that fibrates may possess anticancer properties through various pathways, including apoptosis and cell-cycle arrest. pharmainfo.in In silico studies, for instance, have explored the anti-tumorigenic effects of fibrates by docking with the mTOR receptor. pharmainfo.in This suggests that this compound could be investigated for its potential as an anticancer agent by examining its interactions with cancer-related macromolecules. pharmainfo.in

Furthermore, some studies have identified the human chemosensory receptor subunit T1R3 as a potential biological target for fibrates. nih.gov This receptor is involved in glucose sensing in the gut and pancreas, and its inhibition by fibrates could contribute to their effects on glucose homeostasis. nih.gov Exploring the interaction of this compound with T1R3 could open new avenues for its use in metabolic disorders beyond hyperlipidemia.

Additionally, the anti-inflammatory properties of fibrates are well-documented and are linked to the activation of PPAR-α, which can reduce the expression of pro-inflammatory genes. researchgate.net Future research could delve into the specific anti-inflammatory mechanisms of this compound and its potential application in treating inflammatory conditions.

Table 1: Potential Novel Biological Targets for this compound

| Potential Target | Therapeutic Area | Rationale |

| mTOR Receptor | Oncology | Fibrate derivatives have shown potential anticancer activity by binding to and downregulating this receptor in in silico models. pharmainfo.in |

| T1R3 Receptor | Metabolic Disorders | Fibrates have been found to inhibit this chemosensory receptor, which may influence glucose metabolism. nih.gov |

| COX-II, EGFR, TGF-βII | Oncology, Inflammation | Molecular docking studies with related compounds have indicated potential interactions with these targets. researchgate.net |

Development of Greener and More Efficient Synthetic Methodologies

The advancement of green chemistry principles is crucial for the sustainable production of pharmaceutical compounds. mdpi.com Future research should focus on developing environmentally friendly and efficient methods for the synthesis of this compound.

Current synthesis methods for similar compounds often involve multiple steps and the use of potentially hazardous reagents and solvents. google.comchemicalbook.com Green synthesis techniques, which utilize non-toxic, sustainable, and renewable resources, offer a promising alternative. researchgate.netnih.gov For instance, the use of plant extracts or microorganisms as catalysts or reaction media could significantly reduce the environmental footprint of the synthesis process. researchgate.netnih.gov

Process intensification strategies, such as the use of microwave-assisted organic synthesis, can also contribute to greener and more efficient production. mdpi.com These methods can reduce reaction times, increase yields, and lower energy consumption. mdpi.com Furthermore, the development of catalytic systems that are reusable and operate under milder conditions is a key area of future research. mdpi.com

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Solvents | Often uses volatile organic compounds. | Utilizes water or bio-solvents. researchgate.net |

| Catalysts | May involve heavy metals or harsh acids. | Employs biocatalysts or earth-abundant metal catalysts. mdpi.commdpi.com |

| Energy Consumption | Can be energy-intensive due to high temperatures and long reaction times. | Reduced energy needs through methods like microwave assistance. mdpi.com |

| Waste Generation | Can produce significant chemical waste. | Aims for high atom economy and minimal byproducts. mdpi.com |

Integrated Computational and Experimental Approaches for Accelerated Research

The integration of computational and experimental methods can significantly accelerate the research and development process for compounds like this compound. nih.govresearchgate.net In silico techniques such as molecular docking and virtual screening can be used to predict the biological activity of the compound and identify potential targets. pharmainfo.innih.govijpsonline.com

Molecular docking studies have been successfully used to investigate the binding interactions of fibrate derivatives with various receptors, providing insights into their mechanism of action. researchgate.netpharmainfo.inmedpharmres.com These computational models can help prioritize compounds for further experimental testing, saving time and resources. researchgate.net For example, virtual screening of natural compounds has been used to identify potential PPARα agonists for the treatment of dyslipidemia. medpharmres.com

Combining computational predictions with experimental validation is a powerful approach. nih.govresearchgate.net For instance, after identifying potential interactions through molecular docking, in vitro assays can be conducted to confirm the biological activity. nih.govresearchgate.net This iterative cycle of computational modeling and experimental testing can lead to a more rational and efficient drug discovery process.

Table 3: Integrated Research Approaches

| Approach | Description | Application Example |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. ijpsonline.com | Studying the interaction of this compound with PPARα and other potential targets. nih.govmedpharmres.com |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. medpharmres.com | Identifying other phenoxy esters with potentially enhanced biological activity. |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Relates the chemical structure of a compound to its biological activity. researchgate.net | Predicting the activity of new analogues of this compound. |

| In Vitro Assays | Experimental testing of biological activity in a controlled environment. | Validating the computational predictions of target engagement and functional effects. nih.gov |

Multi-disciplinary Collaboration in Phenoxy Ester Research

The complexity of drug discovery and development necessitates a multi-disciplinary approach. researchgate.net Future research on this compound will benefit greatly from collaborations between experts in various fields, including medicinal chemistry, pharmacology, toxicology, and computational biology. drugdiscoverytrends.com

Such collaborations can foster a more comprehensive understanding of the compound's properties and potential applications. researchgate.net For example, medicinal chemists can synthesize novel analogues of the compound, while pharmacologists can evaluate their biological activity. nih.govresearchgate.net Toxicologists can assess the safety profile of the compounds, and computational biologists can provide theoretical insights to guide the research. drugdiscoverytrends.com

This integrated team approach is essential for navigating the challenges of drug discovery, from initial target identification to preclinical development. researchgate.net By bringing together diverse expertise, researchers can more effectively address the complexities of disease and develop innovative therapeutic strategies. drugdiscoverytrends.com

Q & A

Q. Safety and Methodology Integration

- Use inert atmospheres (N₂/Ar) to prevent oxidation of hydrazine intermediates .

- Employ P95 respirators and chemical-resistant gloves when handling borane-pyridine or DEAD .

- Neutralize acidic byproducts (e.g., 10% HCl) with aqueous dipotassium hydrogen phosphate before waste disposal .

How can computational modeling aid in predicting the reactivity of this compound derivatives?

Q. Advanced Computational Focus

- Density Functional Theory (DFT) calculates transition-state energies for ester hydrolysis or nucleophilic attacks .

- Molecular docking predicts binding modes with target enzymes (e.g., PPAR-α for lipid-lowering analogs) .

- QSAR models optimize substituent effects on bioavailability using Hammett constants (σ) for aryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products